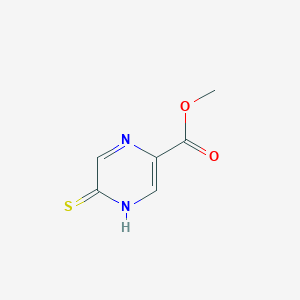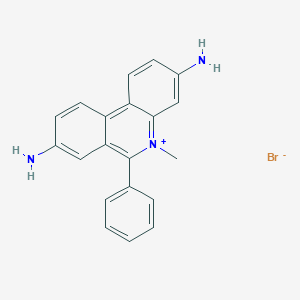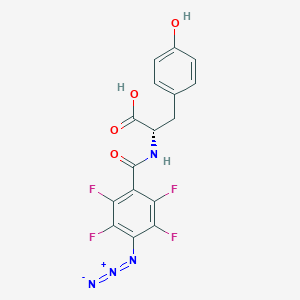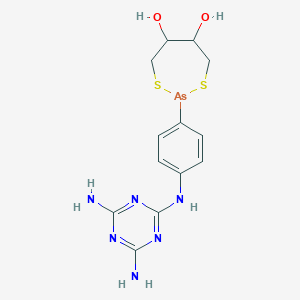
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol, also known as DADT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the main uses of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is as a tool for investigating the role of reactive oxygen species (ROS) in biological processes. ROS are highly reactive molecules that can cause damage to cells and tissues, and are implicated in a range of diseases and conditions. 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to be an effective scavenger of ROS, and can be used to study the effects of ROS on various biological systems.
Mecanismo De Acción
The mechanism of action of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol involves its ability to scavenge ROS and other reactive molecules. 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol contains two thiol groups that can react with ROS and other electrophilic species, forming stable adducts that prevent these molecules from causing damage to cells and tissues. In addition, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to have antioxidant properties, which may contribute to its ability to protect cells and tissues from oxidative stress.
Biochemical and Physiological Effects:
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to have a range of biochemical and physiological effects, including its ability to scavenge ROS, inhibit lipid peroxidation, and protect against oxidative stress. In addition, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol has been shown to have anti-inflammatory and anti-tumor effects, making it a promising tool for investigating the mechanisms underlying these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol in lab experiments is its ability to scavenge ROS and other reactive molecules, which can be difficult to study using other methods. In addition, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is relatively stable and easy to handle, making it a convenient tool for investigating various biological processes. However, one limitation of using 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol. One area of interest is the development of new synthesis methods that can improve yields and purity of the compound. In addition, further studies are needed to investigate the mechanisms underlying the anti-inflammatory and anti-tumor effects of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol, and to determine its potential applications in treating various diseases and conditions. Finally, there is a need for more research on the toxicity of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol, and its potential effects on human health and the environment.
Métodos De Síntesis
The synthesis of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol involves several steps, starting with the reaction of 2-aminophenol with thiourea to form 2-phenyl-4,6-diamino-1,3,5-triazine. This intermediate is then reacted with 1,3-dichloro-2-propanol and sodium sulfide to form the final product, 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol. The synthesis of 2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Propiedades
Número CAS |
134018-76-1 |
|---|---|
Nombre del producto |
2-(p-(4,6-Diamino-1,3,5-triazin-2-ylamino)phenyl)-1,3,2-dithiarsepane-5,6-diol |
Fórmula molecular |
C13H17AsN6O2S2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsepane-5,6-diol |
InChI |
InChI=1S/C13H17AsN6O2S2/c15-11-18-12(16)20-13(19-11)17-8-3-1-7(2-4-8)14-23-5-9(21)10(22)6-24-14/h1-4,9-10,21-22H,5-6H2,(H5,15,16,17,18,19,20) |
Clave InChI |
XYBCHXSLJJFHSI-UHFFFAOYSA-N |
SMILES |
C1C(C(CS[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)O)O |
SMILES canónico |
C1C(C(CS[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)O)O |
Sinónimos |
2-(4-(4,6-diamino-1,3,5-triazin-2-yl-amino)phenyl)-1,3,2-dithiarsepane-5,6-diol IMOL 881 IMOL-881 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




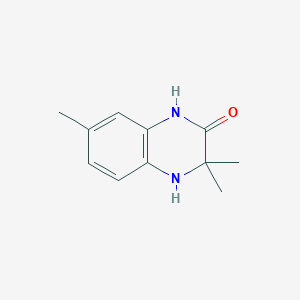

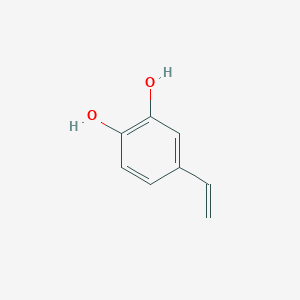
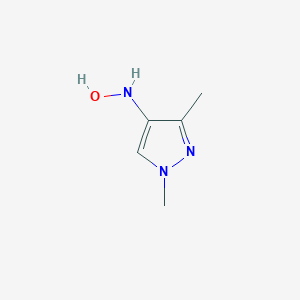
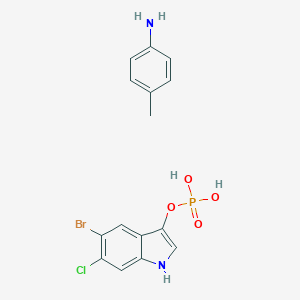
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)



